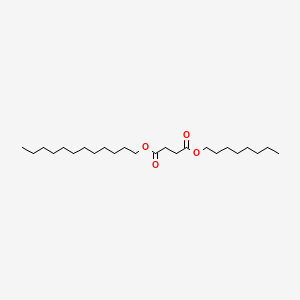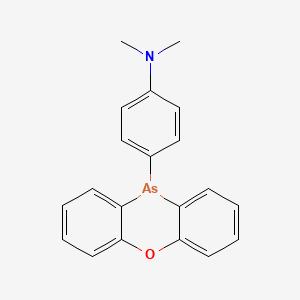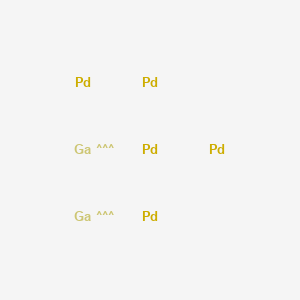
4-O-dodecyl 1-O-octyl butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-dodecyl 1-O-octyl butanedioate, also known as butanedioic acid, 1-dodecyl 4-octyl ester, is an organic compound with the molecular formula C24H46O4 and a molecular weight of 398.62 g/mol This compound is a type of ester, which is formed by the reaction of an alcohol with an acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-dodecyl 1-O-octyl butanedioate typically involves the esterification of butanedioic acid (succinic acid) with dodecanol and octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process and remove water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high conversion rates and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-dodecyl 1-O-octyl butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanedioic acid, dodecanol, and octanol.
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The ester can be reduced to form alcohols and alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under mild conditions.
Major Products Formed
Hydrolysis: Butanedioic acid, dodecanol, octanol.
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
4-O-dodecyl 1-O-octyl butanedioate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-O-dodecyl 1-O-octyl butanedioate is primarily related to its ability to interact with hydrophobic and hydrophilic environments. The long hydrocarbon chains allow it to form micelles and emulsions, which can encapsulate and transport hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyl octanoate: Similar ester with shorter hydrocarbon chains.
Octyl dodecanoate: Another ester with a different arrangement of hydrocarbon chains.
Butanedioic acid, 1-dodecyl ester: A simpler ester with only one long hydrocarbon chain.
Uniqueness
4-O-dodecyl 1-O-octyl butanedioate is unique due to its specific combination of long hydrocarbon chains and ester functionality. This combination provides it with distinct properties such as high hydrophobicity, flexibility, and the ability to form stable emulsions. These properties make it particularly valuable in applications requiring the encapsulation and transport of hydrophobic molecules .
Eigenschaften
CAS-Nummer |
54303-70-7 |
|---|---|
Molekularformel |
C24H46O4 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
4-O-dodecyl 1-O-octyl butanedioate |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-9-11-12-13-14-16-18-22-28-24(26)20-19-23(25)27-21-17-15-10-8-6-4-2/h3-22H2,1-2H3 |
InChI-Schlüssel |
XCRQXLLGJQJPRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)







![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
